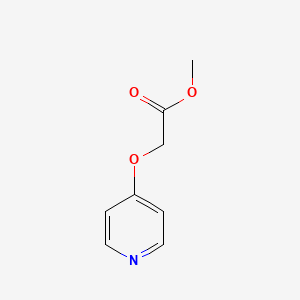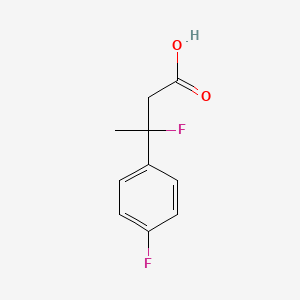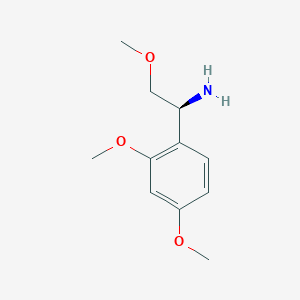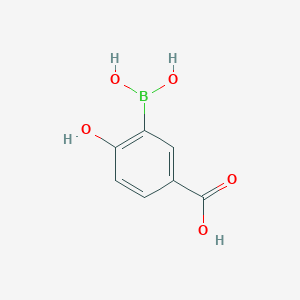
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chloro group at the 6th position, a methoxyethyl group at the 4th position, and an amine group at the 3rd position on the naphthyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with a naphthyridine precursor, which undergoes chlorination to introduce the chloro group at the 6th position. The methoxyethyl group can be introduced through an alkylation reaction, and the amine group is typically introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines.
Aplicaciones Científicas De Investigación
(S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine: Lacks the (S)-configuration, which may affect its biological activity.
6-Chloro-4-(1-hydroxyethyl)-1,5-naphthyridin-3-amine: Contains a hydroxyethyl group instead of a methoxyethyl group, leading to different chemical properties.
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-ol: Contains a hydroxyl group at the 3rd position instead of an amine group.
Uniqueness
The (S)-configuration of (S)-6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine imparts unique stereochemical properties that can influence its interaction with biological targets. This stereochemistry can result in higher selectivity and potency compared to its racemic or other stereoisomeric forms.
Propiedades
Fórmula molecular |
C11H12ClN3O |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
6-chloro-4-[(1S)-1-methoxyethyl]-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-6(16-2)10-7(13)5-14-8-3-4-9(12)15-11(8)10/h3-6H,13H2,1-2H3/t6-/m0/s1 |
Clave InChI |
INXYSLHXGVMYJW-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
SMILES canónico |
CC(C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-butyl N-[(2R)-5-hydroxy-2-methyl-pentyl]carbamate](/img/structure/B12960462.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)

![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)



